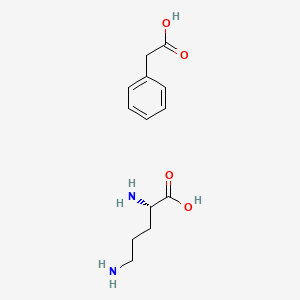

Ornithine phenylacetate

Description

Properties

CAS No. |

952154-79-9 |

|---|---|

Molecular Formula |

C13H20N2O4 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;2-phenylacetic acid |

InChI |

InChI=1S/C8H8O2.C5H12N2O2/c9-8(10)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,9,10);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1 |

InChI Key |

LRSYFEZBIMVWRY-VWMHFEHESA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)O.C(C[C@@H](C(=O)O)N)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ornithine phenylacetate; L-OP; OCR-002; OP; L-Ornithine phenylacetate; |

Origin of Product |

United States |

Foundational & Exploratory

L-Ornithine Phenylacetate: A Dual-Mechanism Approach to Ammonia Reduction in Hepatic Encephalopathy

A Technical Guide on the Discovery, Synthesis, and Core Experimental Validation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hepatic encephalopathy (HE) is a debilitating neuropsychiatric complication of liver disease, primarily driven by the accumulation of neurotoxic ammonia (B1221849).[1] L-ornithine (B1677492) phenylacetate (B1230308) (OP) has emerged as a promising therapeutic agent designed to lower systemic ammonia levels through a novel, dual mechanism of action. This technical guide provides an in-depth overview of the discovery, initial synthesis, and key experimental findings related to L-ornithine phenylacetate. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of liver disease and ammonia-lowering therapies. The document details the scientific rationale behind OP's design, provides step-by-step experimental protocols for its synthesis and evaluation, presents quantitative data from pivotal preclinical and clinical studies in structured tables, and visualizes the core signaling pathways and experimental workflows.

Discovery and Rationale

The development of L-ornithine phenylacetate was predicated on a novel conceptual framework for ammonia removal that leverages the inter-organ metabolism of ammonia and amino acids, particularly the role of skeletal muscle in ammonia detoxification.[1] In liver failure, the capacity of the liver to detoxify ammonia via the urea (B33335) cycle is compromised, leading to hyperammonemia.[1] Recognizing that skeletal muscle can serve as an alternative site for ammonia removal through the synthesis of glutamine, researchers hypothesized that a combination of L-ornithine and phenylacetate could synergistically enhance this process.[1]

L-ornithine acts as a substrate for glutamine synthetase, promoting the conversion of ammonia and glutamate (B1630785) into glutamine, primarily in the muscle.[1] Phenylacetate, a well-known ammonia scavenger, then conjugates with the newly synthesized glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is subsequently excreted by the kidneys.[1] This dual-action approach not only traps ammonia in a less toxic form but also facilitates its permanent removal from the body, preventing the potential for ammonia regeneration from glutamine metabolism.

Initial Synthesis of L-Ornithine Phenylacetate

The initial synthesis of L-ornithine phenylacetate has been approached through several methods, primarily involving the reaction of an L-ornithine salt with a phenylacetate salt. Below are representative protocols derived from patent literature.

Experimental Protocol: Synthesis via Direct Reaction in Aqueous/Ethanol (B145695) Solution

This protocol describes a one-step synthesis by reacting free L-ornithine with phenylacetic acid.

Materials:

-

L-ornithine hydrochloride

-

JK006 cation exchange resin (or equivalent)

-

2M Ammonia water

-

Phenylacetic acid

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of Free L-ornithine Solution:

-

Dissolve 20g of L-ornithine hydrochloride in 500mL of deionized water.

-

Adjust the pH of the solution to 2.

-

Pass the solution through a column packed with JK006 cation exchange resin.

-

Wash the column with 300mL of deionized water to remove chloride ions.

-

Elute the L-ornithine from the resin using 400mL of 2M ammonia water.

-

Concentrate the eluate under reduced pressure to a volume of 200mL to obtain an aqueous solution of free L-ornithine.[2]

-

-

Preparation of Phenylacetic Acid Solution:

-

Dissolve 16.2g of phenylacetic acid in 100mL of ethanol with stirring until fully dissolved. This achieves a 1:1 molar ratio of L-ornithine to phenylacetic acid.[2]

-

-

Reaction and Crystallization:

-

At room temperature, add the ethanolic solution of phenylacetic acid to the aqueous solution of L-ornithine.

-

Stir the mixture at a controlled speed of 140 rpm for 20 minutes.[2]

-

Concentrate the resulting solution to approximately 55mL under reduced pressure.[2]

-

While stirring at room temperature, slowly add 220mL of isopropanol to induce crystallization.[2]

-

Collect the precipitated L-ornithine phenylacetate crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

-

Experimental Protocol: Synthesis via an L-Ornithine Benzoate (B1203000) Intermediate

This method involves the formation of an intermediate salt, L-ornithine benzoate, which is then converted to L-ornithine phenylacetate.

Materials:

-

L-ornithine salt (e.g., L-ornithine hydrochloride)

-

Benzoate salt (e.g., silver benzoate)

-

Phenylacetate salt (e.g., sodium phenylacetate)

-

Appropriate solvents (e.g., water, DMSO, isopropanol)

Procedure:

-

Formation of L-Ornithine Benzoate:

-

React an L-ornithine salt with a benzoate salt in a suitable solvent to form the intermediate, L-ornithine benzoate. For example, L-ornithine hydrochloride can be reacted with silver benzoate, leading to the precipitation of silver chloride, which is then removed.

-

-

Conversion to L-Ornithine Phenylacetate:

-

Prepare a solution of a phenylacetate salt, for instance, by reacting phenylacetic acid with a base like sodium hydroxide (B78521) in a solvent such as isopropanol.

-

Intermix the L-ornithine benzoate with the phenylacetate salt solution.

-

Isolate the resulting L-ornithine phenylacetate, often through crystallization.

-

Mechanism of Action and Signaling Pathways

L-ornithine phenylacetate exerts its ammonia-lowering effects through two synergistic pathways, effectively creating an alternative route for nitrogen excretion. A primary and a more recently discovered secondary pathway are illustrated below.

Primary Ammonia Scavenging Pathway

The primary mechanism involves the conversion of ammonia to glutamine in the muscle, followed by the excretion of glutamine as phenylacetylglutamine.

Caption: Primary ammonia scavenging pathway of L-ornithine phenylacetate.

Secondary Ammonia Scavenging Pathway

Recent studies have identified a novel pathway where phenylacetate also conjugates with glycine (B1666218) to form phenylacetylglycine, providing an additional route for ammonia removal.

Caption: Secondary ammonia scavenging pathway involving glycine.

Preclinical and Clinical Evaluation: Experimental Protocols and Data

The efficacy and safety of L-ornithine phenylacetate have been evaluated in various preclinical models of hyperammonemia and in clinical trials involving patients with liver disease.

Preclinical Evaluation in a Rat Model of Hyperammonemia

A common preclinical model to induce hyperammonemia and study the effects of ammonia-lowering therapies is the bile duct ligation (BDL) model in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material

-

L-ornithine phenylacetate solution (for injection)

-

Saline (vehicle control)

Procedure:

-

Bile Duct Ligation Surgery:

-

Anesthetize the rat using isoflurane.

-

Make a midline abdominal incision to expose the liver and common bile duct.

-

Carefully isolate the common bile duct.

-

Ligate the bile duct in two locations and transect the duct between the ligatures.[3]

-

Close the abdominal incision in layers.

-

Allow the animals to recover for a period (e.g., 4-6 weeks) to develop cirrhosis and chronic hyperammonemia.[4] A sham operation, involving mobilization of the bile duct without ligation, is performed on control animals.

-

-

L-Ornithine Phenylacetate Administration:

-

Following the recovery and disease development period, administer L-ornithine phenylacetate (e.g., 0.3 g/kg) or saline vehicle to the BDL and sham-operated rats via intraperitoneal injection, twice daily for a specified duration (e.g., 5 days).[5]

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, collect blood samples for the measurement of plasma ammonia and other biochemical parameters.

-

Collect urine to quantify the excretion of phenylacetylglutamine (PAGN).

-

Harvest tissues, such as muscle and brain, for further analysis (e.g., glutamine synthetase activity).

-

| Parameter | Sham Control | BDL + Vehicle | BDL + OP | Reference |

| Arterial Ammonia (µmol/L) | ~50 | >100 | Significantly reduced vs. BDL + Vehicle | [5] |

| Brain Water Content (%) | Normal | Increased | Significantly reduced vs. BDL + Vehicle | |

| Urinary PAGN (µmol/L) | Low | Low | Significantly increased | |

| Muscle Glutamine Synthetase Activity | Baseline | No significant change | Increased |

Clinical Evaluation in Patients with Hepatic Encephalopathy

L-ornithine phenylacetate has been investigated in several clinical trials in patients with cirrhosis and hepatic encephalopathy.

Study Design: A multicenter, randomized, double-blind, placebo-controlled study in hospitalized patients with cirrhosis and an acute episode of overt hepatic encephalopathy.[6][7]

Patient Population: Hospitalized patients with cirrhosis, an acute episode of overt HE, and elevated venous ammonia levels. Key exclusion criteria included severe renal failure (serum creatinine (B1669602) > 3 mg/dL) or the need for dialysis.[7]

Intervention:

-

Drug Preparation and Administration:

-

Patients were randomized to receive a continuous intravenous infusion of either L-ornithine phenylacetate or a matching placebo for up to 5 days.

-

The dose of OP was adjusted based on the patient's Child-Turcotte-Pugh (CTP) score: 10, 15, or 20 g/day .[8]

-

The drug was prepared by an unblinded pharmacist to maintain blinding of the study team and patient.[8] The infusate was administered at a constant rate over 24 hours.[8]

-

-

Sample Collection and Analysis:

-

Blood Sampling: Venous blood samples were collected from the arm opposite to the infusion line.[8] Samples for ammonia measurement were placed on ice immediately, centrifuged, and the plasma was frozen at -70°C until analysis.[8]

-

Ammonia Measurement: Plasma ammonia levels were determined using an enzymatic assay.[8]

-

Metabolite Analysis: Plasma concentrations of ornithine, phenylacetic acid (PAA), and phenylacetylglutamine (PAGN), as well as urinary PAGN concentrations, were measured using validated high-performance liquid chromatography/mass spectrometry (HPLC-MS/MS) methods.[8]

-

Table 1: Pharmacokinetics of L-Ornithine Phenylacetate Components [8]

| Dose Group | Mean PAA Css (µg/mL) - CTP B | Mean PAA Css (µg/mL) - CTP C | Mean ORN Css (µg/mL) |

| 15 g/24h | 93.7 | 165 | Increased with dose |

| 20 g/24h | 218 (from CTP A to B) | - | Increased with dose |

PAA: Phenylacetic Acid, ORN: Ornithine, Css: Steady-state concentration

Table 2: Pharmacodynamics of L-Ornithine Phenylacetate

| Parameter | Placebo Group | OP Group | p-value | Reference |

| Mean reduction in plasma ammonia at 3h post-infusion | Less reduction | Significantly greater reduction | 0.014 | [9] |

| Time to achieve normal plasma ammonia | Longer | Significantly reduced | 0.028 | [9] |

| Urinary PAGN excretion (% of PAA dose) | N/A | ~50-60% | N/A | [8] |

| Mean ammonia reduction (AUC) with 20g/24h vs. 3.3 or 6.7g/24h | N/A | Greater decrease | 0.046 and 0.022 | [10] |

AUC: Area under the curve

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating L-ornithine phenylacetate in a preclinical model of hyperammonemia.

Caption: A typical preclinical experimental workflow for OP evaluation.

Conclusion

L-ornithine phenylacetate represents a rationally designed therapeutic agent that targets the critical issue of hyperammonemia in liver disease through a synergistic, dual mechanism of action. The initial synthesis has been established through scalable chemical processes, and its efficacy in lowering ammonia has been demonstrated in both preclinical models and clinical trials. The quantitative data from these studies support its proposed mechanism of action, showing a dose-dependent effect on plasma ammonia levels and the excretion of nitrogenous waste products. The detailed experimental protocols and visualizations provided in this guide offer a comprehensive resource for the scientific community to further explore and develop this and similar therapeutic strategies for hepatic encephalopathy and other hyperammonemic conditions. Further research, including larger phase III clinical trials, will be crucial to fully establish its role in the clinical management of these complex disorders.

References

- 1. L-Ornithine phenylacetate (OP): a novel treatment for hyperammonemia and hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation method for L-ornithine phenylacetate - Eureka | Patsnap [eureka.patsnap.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. The bile duct ligated rat: A relevant model to study muscle mass loss in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ANIMAL MODELS [bio-protocol.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Phase 2B Efficacy/Safety of Ornithine Phenylacetate in Hospitalized Cirrhotic Patients With Hepatic Encephalopathy (STOP-HE) | DecenTrialz [decentrialz.com]

- 8. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Safety, tolerability, and pharmacokinetics of l-ornithine phenylacetate in patients with acute liver injury/failure and hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evidence for Ornithine Phenylacetate in Hepatic Encephalopathy Models: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of ornithine phenylacetate (B1230308) (OP) in animal models of hepatic encephalopathy (HE). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of OP for hyperammonemia. This document synthesizes data from key preclinical studies, detailing experimental protocols, quantitative outcomes, and the underlying mechanisms of action.

Introduction

Hepatic encephalopathy is a severe neuropsychiatric complication of both acute and chronic liver failure, primarily driven by the accumulation of ammonia (B1221849) in the systemic circulation and its subsequent entry into the central nervous system. Ornithine phenylacetate is a compound designed to lower ammonia levels by acting as an ammonia scavenger. It combines two active moieties: L-ornithine and phenylacetate. Preclinical research in various animal models has been crucial in elucidating the efficacy and mechanisms of OP in reducing hyperammonemia and its neurological consequences.

Mechanism of Action

This compound employs a dual mechanism to reduce systemic ammonia levels. L-ornithine stimulates the activity of glutamine synthetase (GS), primarily in skeletal muscle, which facilitates the conversion of ammonia and glutamate (B1630785) into glutamine, effectively trapping ammonia in a non-toxic form. Phenylacetate then conjugates with this newly formed glutamine to produce phenylacetylglutamine (B1677654) (PAGN), which is subsequently excreted in the urine. An additional pathway involves the conjugation of phenylacetate with glycine (B1666218) to form phenylacetylglycine (PAGG), which also contributes to ammonia removal. Furthermore, OP has been shown to normalize the activity of gut glutaminase (B10826351) (GA), an enzyme that produces ammonia.

Caption: Mechanism of action of this compound.

Preclinical Models of Hepatic Encephalopathy

The efficacy of this compound has been evaluated in several well-established animal models that mimic the conditions of acute and chronic liver failure.

-

Bile Duct Ligation (BDL) in Rats: This model of chronic liver failure and HE is induced by the surgical ligation of the common bile duct, leading to cholestasis, liver fibrosis, and hyperammonemia.

-

Portacaval Anastomosis (PCA) in Pigs: This model of acute liver failure involves creating a surgical shunt between the portal vein and the vena cava, diverting ammonia-rich portal blood from the liver into the systemic circulation. This is often combined with hepatic artery ligation to induce complete liver failure.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effect of this compound on Arterial Ammonia and Intracranial Pressure in Pigs with Acute Liver Failure

| Parameter | ALF + Vehicle | ALF + OP | % Change with OP | p-value | Reference |

| Arterial Ammonia (μmol/L) | 589.6 ± 56.7 | 365.2 ± 60.4 | ↓ 38.1% | < 0.002 | |

| Intracranial Pressure (mmHg) | 18.3 ± 1.3 | 10.3 ± 1.1 | ↓ 43.7% | < 0.001 |

Table 2: Effect of this compound on Metabolite Excretion in Pigs with Acute Liver Failure

| Metabolite in Urine | ALF + Vehicle (μmol/L) | ALF + OP (μmol/L) | Fold Change | p-value | Reference |

| Phenylacetylglycine | 1,060 ± 106 | 27,625 ± 2,670 | ↑ 26.1x | < 0.003 | |

| Phenylacetylglutamine | Not Reported | 4.9 ± 0.6 | - | - |

Table 3: Effect of this compound on Glutamine Synthetase and Glutaminase Activity in Bile Duct Ligated Rats

| Enzyme Activity | BDL + Vehicle | BDL + OP | Effect of OP | Reference |

| Muscle Glutamine Synthetase | Reduced | Increased | Restorative | |

| Gut Glutaminase | Increased | Reduced | Normalizing |

Detailed Experimental Protocols

-

Animals: Male Sprague-Dawley rats (250-300g) are used.

-

Anesthesia: Anesthesia is induced and maintained with isoflurane.

-

Surgical Procedure: A midline laparotomy is performed to expose the common bile duct. The bile duct is then double-ligated with silk sutures and transected between the ligatures. Sham-operated control animals undergo the same procedure without ligation and transection.

-

Post-operative Care: Animals receive post-operative analgesics and are allowed to recover for a specified period (e.g., 5 weeks) to develop chronic liver disease and hyperammonemia.

-

This compound Administration: OP (e.g., 0.6 mg/kg/day) or a vehicle (saline) is administered, for example, for 5 days prior to the experimental endpoint.

-

Animals: Female pigs (e.g., Landrace) are utilized for this large animal model.

-

Anesthesia: Anesthesia is induced and maintained throughout the surgical and experimental period.

-

Surgical Procedure:

-

A portacaval anastomosis is created by surgically connecting the portal vein to the inferior vena cava, shunting portal blood flow.

-

To induce acute liver failure, the hepatic artery is subsequently ligated.

-

-

Monitoring: Intracranial pressure is monitored via a probe placed in the brain parenchyma. Arterial blood is sampled regularly to measure ammonia levels.

-

This compound Administration: Following the surgical induction of acute liver failure, a continuous intravenous infusion of OP or vehicle is initiated.

The Synergistic Action of L-Ornithine and Phenylacetate in Ammonia Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, is a critical factor in the pathogenesis of hepatic encephalopathy (HE) and other metabolic disorders.[1][2] The synergistic combination of L-ornithine and phenylacetate (B1230308) (OP) has emerged as a promising therapeutic strategy for reducing ammonia levels.[1][2][3][4] This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and methodologies related to the ammonia-lowering effects of L-ornithine and phenylacetate. L-ornithine facilitates the synthesis of glutamine from ammonia, primarily in skeletal muscle, while phenylacetate provides an alternative pathway for the excretion of nitrogen by conjugating with glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is then renally cleared.[1][2][3][4] Furthermore, a novel pathway involving the conjugation of phenylacetate with glycine (B1666218) to form phenylacetylglycine (PAGly) has been identified as an additional mechanism for ammonia detoxification.[5] This document summarizes key quantitative data from preclinical and clinical studies, details experimental protocols for the evaluation of this synergistic effect, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action

The efficacy of L-ornithine and phenylacetate in reducing ammonia lies in their complementary and synergistic actions that target two key pathways of ammonia metabolism: glutamine synthesis and nitrogen excretion.

-

L-Ornithine's Role in Glutamine Synthesis: L-ornithine serves as a substrate for the enzyme ornithine aminotransferase (OAT), leading to the production of glutamate (B1630785).[6] Glutamate, in turn, is a crucial substrate for glutamine synthetase (GS), an enzyme that catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia.[1][3] This process effectively traps ammonia in the form of glutamine, primarily within skeletal muscle.[1][2][3] In liver failure, where the urea (B33335) cycle is impaired, the role of muscle in ammonia detoxification becomes paramount. The administration of L-ornithine has been shown to increase GS activity in muscle, thereby enhancing the capacity for ammonia removal.[7]

-

Phenylacetate's Role in Nitrogen Excretion: Phenylacetate acts as a nitrogen scavenger. It is converted to phenylacetyl-CoA, which then conjugates with glutamine to form phenylacetylglutamine (PAGN).[8] PAGN is a water-soluble compound that is readily excreted by the kidneys, providing an alternative route for the disposal of excess nitrogen that bypasses the compromised urea cycle.[8][9] This prevents the accumulation of glutamine, which can be deamidated by glutaminase (B10826351) to release ammonia, thus averting a potential rebound in hyperammonemia.[5]

-

The Novel Phenylacetylglycine Pathway: Recent studies have unveiled an additional ammonia-lowering mechanism involving glycine.[5] In conditions like acute liver failure, there is an increase in the ammoniagenic amino acid glycine. Phenylacetate can conjugate with glycine to form phenylacetylglycine (PAGly), which is also excreted in the urine.[5] This pathway provides another means of nitrogen disposal and contributes to the overall ammonia-reducing effect of OP treatment.[5]

Signaling Pathway of Ammonia Reduction by L-Ornithine and Phenylacetate

Caption: Synergistic ammonia detoxification pathway of L-ornithine and phenylacetate.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effects of L-ornithine and phenylacetate on ammonia levels and related metabolites.

Table 1: Preclinical Studies in Animal Models

| Study (Model) | Treatment Group | N | Arterial Ammonia (µmol/L) | Brain Water (%) | Urinary PAGN (µmol/L) | Urinary PAGly (µmol/L) |

| Davies et al., 2009 [8][10] (Bile Duct Ligated Rats) | BDL + Saline | - | Significantly Higher vs. Sham | 80.5 ± 0.2 | - | - |

| BDL + OP | - | ↓ (P < 0.001) | ↓ 79.9 ± 0.2 (P < 0.05) | ↑ (P < 0.01) | - | |

| BDL + L-Ornithine | - | No significant change | No significant change | - | - | |

| BDL + Phenylbutyrate | - | No significant change | No significant change | - | - | |

| Ytrebø et al., 2009 [11][12][13][14] (Pigs with Acute Liver Failure) | ALF + Saline | 8 | 589.6 ± 56.7 | - | 0.5 ± 0.04 | - |

| ALF + OP | 8 | ↓ 365.2 ± 60.4 (P = 0.002) | - | ↑ 4.9 ± 0.6 (P < 0.001) | - | |

| Kristiansen et al., 2014 [5] (Pigs with Acute Liver Failure) | ALF + Vehicle | - | - | - | - | 1,060 ± 106 |

| ALF + OP | - | ↓ | - | - | ↑ 27,625 ± 2,670 (P < 0.003) |

BDL: Bile Duct Ligation; OP: L-Ornithine Phenylacetate; ALF: Acute Liver Failure; PAGN: Phenylacetylglutamine; PAGly: Phenylacetylglycine. Data are presented as mean ± SEM where available. Arrows indicate the direction of change compared to the control group.

Table 2: Clinical Studies in Humans

| Study (Patient Population) | Treatment Group | N | Plasma Ammonia Change | Plasma Phenylacetate (µg/mL) | Plasma PAGN | Urinary PAGN Clearance |

| Stravitz et al., 2018 [9][15][16] (Acute Liver Injury/Failure) | OPA 3.3g/24h | - | - | 5.0 (median) | Increased | Linearly related to creatinine (B1669602) clearance (r=0.831, P<0.0001) |

| OPA 20g/24h | 15 | ↓ Greater decrease in AUC vs. lower doses (P<0.05) | 150 (median) | Saturated conversion | - | |

| Rahimi et al., 2020 [17] (Overt Hepatic Encephalopathy) | Placebo | - | - | - | - | - |

| OP (10, 15, or 20 g/d) | - | No significant difference in time to clinical improvement | - | - | - | |

| Hassanein et al., 2022 [18][19][20][21] (Overt Hepatic Encephalopathy) | Placebo | - | - | - | - | - |

| OP | - | ↓ Significantly greater reduction at 3h post-infusion (P=0.014) | Dose-dependent | Increased with dose | ~50-60% of administered PAA |

OPA: L-Ornithine Phenylacetate; AUC: Area Under the Curve; PAA: Phenylacetic Acid; PAGN: Phenylacetylglutamine. OP doses in the Hassanein et al. study were 10, 15, or 20 g/day based on Child-Turcotte-Pugh score.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the synergistic effects of L-ornithine and phenylacetate.

Animal Models of Hyperammonemia

-

Animals: Male Sprague-Dawley rats (250-300 g) are used.

-

Anesthesia: Anesthesia is induced with isoflurane (B1672236) (5% for induction, 2% for maintenance) in oxygen.

-

Surgical Procedure:

-

A midline laparotomy is performed to expose the common bile duct.

-

The bile duct is carefully isolated from the surrounding tissue.

-

Two ligatures using 4-0 silk sutures are placed around the bile duct, one proximal and one distal.

-

The bile duct is then transected between the two ligatures.

-

The abdominal muscle and skin are closed in layers.

-

-

Post-operative Care: Animals receive appropriate post-operative analgesia and are monitored for signs of distress. The development of cirrhosis and hyperammonemia typically occurs over 4-6 weeks.

-

Sham Operation: Control animals undergo the same surgical procedure without ligation and transection of the bile duct.

-

Animals: Female domestic pigs (25-35 kg) are used.

-

Anesthesia and Monitoring: Anesthesia is induced and maintained with a continuous infusion of propofol (B549288) and fentanyl. Intracranial pressure (ICP), arterial blood pressure, and other physiological parameters are continuously monitored.

-

Surgical Procedure:

-

A portacaval anastomosis is created to shunt portal blood flow away from the liver.

-

The hepatic artery is then ligated. This two-step procedure results in complete liver devascularization and the rapid onset of acute liver failure.

-

-

Experimental Groups:

-

ALF + Vehicle: Pigs with induced ALF receive a saline infusion.

-

ALF + OP: Pigs with induced ALF receive a continuous intravenous infusion of L-ornithine and an intraduodenal infusion of phenylbutyrate (a prodrug of phenylacetate).[12]

-

Sham-operated + Vehicle: Control animals undergo a sham operation without liver devascularization and receive a saline infusion.

-

Experimental Workflow for Preclinical Studies

Caption: General experimental workflow for preclinical evaluation of OP.

Biochemical and Metabolite Analyses

An enzymatic assay utilizing glutamate dehydrogenase (GLDH) is commonly employed.

-

Principle: In the presence of GLDH, ammonia reacts with α-ketoglutarate and NADPH to form glutamate and NADP+. The rate of NADPH oxidation is directly proportional to the ammonia concentration and is measured by the decrease in absorbance at 340 nm.[5][18]

-

Sample Collection and Handling: Blood is collected in pre-chilled EDTA tubes and immediately placed on ice. Plasma is separated by centrifugation at 4°C within 15-30 minutes of collection to prevent artefactual increases in ammonia.[6]

-

Assay Procedure:

-

A plasma sample is added to a reaction mixture containing α-ketoglutarate and NADPH.

-

The reaction is initiated by the addition of GLDH.

-

The change in absorbance at 340 nm is measured kinetically using an automated clinical analyzer.

-

Ammonia concentration is calculated by comparison to a standard curve.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of these metabolites.[22][23][24]

-

Sample Preparation: Urine samples are diluted with an internal standard solution (e.g., deuterated PAGN) and centrifuged to remove particulates.

-

Chromatographic Separation: The diluted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the analytes.

-

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for PAGN, PAGly, and the internal standard.

-

Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Enzyme activities are measured in tissue homogenates (e.g., from muscle or gut).

-

Tissue Preparation: Tissues are homogenized in an ice-cold buffer and centrifuged to obtain a supernatant containing the enzymes. Protein concentration in the supernatant is determined using a standard method (e.g., BCA assay).

-

GS Activity Assay:

-

The assay measures the formation of γ-glutamyl hydroxamate from glutamine in the presence of hydroxylamine (B1172632) and ADP.

-

The reaction is stopped by the addition of an acidic ferric chloride solution, which forms a colored complex with γ-glutamyl hydroxamate.

-

The absorbance of the complex is measured at 540 nm.

-

-

GA Activity Assay:

The wet/dry weight method is a standard technique for determining brain water content.[9]

-

Sample Collection: Immediately after euthanasia, the brain is rapidly removed.

-

Wet Weight Measurement: The brain tissue (e.g., a hemisphere) is blotted to remove excess surface moisture and immediately weighed to obtain the wet weight.

-

Dry Weight Measurement: The tissue is then dried in an oven at a specific temperature (e.g., 60-100°C) for a defined period (e.g., 24-72 hours) until a constant weight is achieved. This is the dry weight.

-

Calculation: Brain water content is calculated as: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Conclusion and Future Directions

The synergistic action of L-ornithine and phenylacetate presents a robust and multifaceted approach to managing hyperammonemia. The dual mechanism, which enhances both the detoxification of ammonia into glutamine and the subsequent excretion of this nitrogenous waste, has been consistently demonstrated in a range of preclinical models and has shown promise in clinical settings.[10][11][12][27] The discovery of the phenylacetylglycine pathway further underscores the complex and effective nature of this combination therapy.[5]

For drug development professionals, the data presented herein provide a strong rationale for the continued investigation of L-ornithine phenylacetate. Future research should focus on optimizing dosing regimens for different patient populations and underlying etiologies of hyperammonemia.[16][27] Further elucidation of the interplay between the PAGN and PAGly pathways could lead to the development of more targeted and effective therapies. Additionally, the development of non-invasive biomarkers to monitor treatment efficacy in real-time would be of significant clinical value. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and validate the therapeutic potential of this synergistic combination.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. L-Ornithine phenylacetate (OP): a novel treatment for hyperammonemia and hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 4. researchgate.net [researchgate.net]

- 5. Automated enzymatic assay for plasma ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labmed.org.uk [labmed.org.uk]

- 7. ANIMAL MODELS [bio-protocol.org]

- 8. L-ornithine and phenylacetate synergistically produce sustained reduction in ammonia and brain water in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Brain Water Content by Dry/Wet Weight Measurement for the Detection of Experimental Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Glutamine Synthetase Activity Assay Kit (Colorimetric) | Abcam [abcam.com]

- 12. L-ornithine phenylacetate attenuates increased arterial and extracellular brain ammonia and prevents intracranial hypertension in pigs with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jvsmedicscorner.com [jvsmedicscorner.com]

- 15. 3. Before the analysis: methods - Methods used for the measurement of ammonia, limitations and pitfalls - Hyperammonaemia [ssiem.org]

- 16. Frontiers | A Single-Scan, Rapid Whole-Brain Protocol for Quantitative Water Content Mapping With Neurobiological Implications [frontiersin.org]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. medichem-me.com [medichem-me.com]

- 19. Fast in Vivo Water Quantification in Rat Brain Oedema Based on T1 Measurement at High Magnetic Field | Semantic Scholar [semanticscholar.org]

- 20. Pharmacokinetics/pharmacodynamics of L-ornithine phenylacetate in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics/pharmacodynamics of L‐ornithine phenylacetate in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. caymanchem.com [caymanchem.com]

- 26. cellbiolabs.com [cellbiolabs.com]

- 27. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ornithine Phenylacetate in Glutamine Synthesis and Excretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornithine Phenylacetate (B1230308) (OP) is a novel therapeutic agent designed to combat hyperammonemia, a critical pathological condition observed in liver disease and urea (B33335) cycle disorders. This document provides an in-depth technical overview of the core mechanism of OP, focusing on its dual role in promoting glutamine synthesis and facilitating its subsequent excretion. Through the synergistic action of its two constituent components, L-ornithine and phenylacetate, OP offers a unique pathway for ammonia (B1221849) detoxification. This guide synthesizes key preclinical and clinical findings, details experimental methodologies, and presents visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

Hyperammonemia, characterized by elevated levels of ammonia in the blood, is a serious and often life-threatening condition that can lead to severe neurological complications, including hepatic encephalopathy (HE).[1] The primary strategy for managing hyperammonemia is to reduce the systemic ammonia load. Ornithine Phenylacetate (OP) has emerged as a promising therapeutic intervention by targeting the metabolism of glutamine, a key molecule in ammonia homeostasis.[2] OP is a salt that dissociates into L-ornithine and phenylacetate, each playing a distinct but complementary role in ammonia detoxification.[3] L-ornithine acts as a substrate for glutamine synthetase, promoting the conversion of ammonia and glutamate (B1630785) into glutamine, primarily in skeletal muscle.[2] Phenylacetate then conjugates with the newly synthesized glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is readily excreted by the kidneys.[2] This dual mechanism not only traps ammonia in a less toxic form but also ensures its efficient removal from the body.

Mechanism of Action

The therapeutic effect of this compound is rooted in a two-pronged approach that manipulates the body's natural ammonia-detoxifying pathways.

-

L-Ornithine and Glutamine Synthesis: L-ornithine serves as a precursor for the synthesis of glutamate. By increasing the availability of glutamate, L-ornithine stimulates the activity of glutamine synthetase (GS), an enzyme that catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine.[1][3] This process effectively removes ammonia from circulation by incorporating it into the non-toxic amino acid glutamine.[2] In conditions of liver failure, where the urea cycle is impaired, the role of peripheral tissues like skeletal muscle in ammonia detoxification becomes crucial, and L-ornithine enhances this capacity.

-

Phenylacetate and Glutamine Excretion: The second component, phenylacetate, provides an alternative pathway for nitrogen excretion. Phenylacetate is conjugated with glutamine in the liver and kidneys to form phenylacetylglutamine (PAGN).[4] PAGN is a water-soluble compound that is efficiently eliminated from the body via renal excretion.[5] This prevents the accumulation of glutamine, which itself can be a source of ammonia through the action of glutaminase (B10826351) in the gut and kidneys, thus preventing a rebound in ammonia levels.[3][6]

Recent studies have also suggested a novel, additional pathway for ammonia removal involving glycine (B1666218). Phenylacetate can also conjugate with glycine to form phenylacetylglycine, which is then excreted in the urine.[6] This may represent another avenue by which OP contributes to the reduction of the total nitrogen burden.

Data Presentation

The efficacy of this compound in modulating ammonia and glutamine levels has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: Preclinical Data from Animal Models

| Animal Model | Treatment Group | Dose | Duration | Change in Arterial Ammonia | Change in Arterial Glutamine | Change in Urinary PAGN | Reference |

| Bile Duct Ligated (BDL) Rats | OP | 0.6 mg/kg/day | 5 days | Significant reduction | Markedly increased (P < 0.01) | Markedly increased (P < 0.01) | [7][8] |

| BDL Rats | L-Ornithine alone | 0.6 mg/kg/day | 5 days | No significant change | - | - | [7] |

| BDL Rats | Phenylacetate alone | 0.6 mg/kg/day | 5 days | No significant change | - | - | [7] |

| Pigs with Acute Liver Failure (ALF) | OP | 0.07 g/kg/hr (Ornithine) + 0.05 g/kg/hr (Phenylbutyrate) | 8 hours | Significantly attenuated increase (P < 0.002) | - | Increased to 4.9 ± 0.6 µmol/L | [9] |

Table 2: Clinical Trial Data in Patients with Hyperammonemia

| Study Population | Treatment Group | Dose | Duration | Change in Plasma Ammonia | Change in Plasma Phenylacetate (PA) | Change in Urinary PAGN Excretion | Reference |

| Patients with Acute Liver Injury/Failure (ALI/ALF) | OP | 20 g/24 hours | Up to 120 hours | Greater decrease in AUC vs. 3.3 or 6.7 g/24h (P=0.046 and 0.022) | Increased to target levels (150[10] µg/mL) | Linearly related to creatinine (B1669602) clearance (r=0.831, P<0.0001) | [5][11] |

| Patients with Cirrhosis and Overt Hepatic Encephalopathy (OHE) | OP | 10, 15, or 20 g/day | 5 days | Mean reduction at 3h significantly greater vs. placebo (p=0.014) | Dose-dependent increase | ~50%-60% of administered PAA | [3][12][13] |

| Cirrhotic Patients after Upper GI Bleed | OP | 10 g/day | 5 days | No significant decrease at 24h | - | Recovery of up to 87% of administered PA as PAGN | [14] |

Experimental Protocols

This section details the methodologies employed in key preclinical and clinical studies investigating the effects of this compound.

Preclinical Animal Models

4.1.1. Bile Duct Ligation (BDL) Rat Model of Chronic Liver Failure

-

Objective: To induce chronic liver disease and hyperammonemia to study the long-term effects of OP.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are anesthetized.

-

A midline laparotomy is performed to expose the common bile duct.

-

The bile duct is ligated at two points and transected between the ligatures.

-

Sham-operated control animals undergo the same surgical procedure without bile duct ligation.

-

Animals are allowed to recover for a period of 4 to 6 weeks to develop cirrhosis and stable hyperammonemia.[7][8]

-

-

Drug Administration: OP, L-ornithine, or phenylacetate is administered intraperitoneally or orally for a specified duration (e.g., 5 days).[7][8]

-

Sample Collection and Analysis: Arterial blood is collected for the measurement of ammonia and amino acids. Urine is collected for the analysis of PAGN. Brain tissue may be collected to assess for brain edema and neurotransmitter levels.[8]

4.1.2. Porcine Model of Acute Liver Failure (ALF)

-

Objective: To investigate the effects of OP in a large animal model that closely mimics human ALF.

-

Animals: Female pigs.

-

Procedure:

-

A portacaval anastomosis is surgically created.

-

Subsequently, the hepatic artery is ligated to induce acute liver failure.

-

-

Drug Administration: OP is administered as a continuous intravenous infusion.[9]

-

Monitoring and Sample Collection: Intracranial pressure (ICP) is monitored continuously. Arterial blood is sampled for ammonia and other biochemical parameters. Cerebral microdialysis may be used to measure extracellular brain ammonia levels. Urine is collected to measure PAGN excretion.[9]

Clinical Trials in Patients with Hyperammonemia

4.2.1. Study Design for Patients with Acute Liver Injury/Failure (ALI/ALF)

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of OP in patients with ALI/ALF.[5]

-

Patient Population: Patients with a diagnosis of ALI or ALF and elevated ammonia levels (e.g., ≥60 μM).[5]

-

Study Design: A Phase 2a, multi-center, open-label, dose-escalation study.[15]

-

Drug Administration: OP is administered as a continuous intravenous infusion for up to 120 hours. Doses are escalated in different cohorts (e.g., 3.3 g/24h to 20 g/24h ).[5][15]

-

Pharmacokinetic and Pharmacodynamic Assessments:

-

Frequent plasma sampling is performed to determine the concentrations of ornithine, phenylacetate, and PAGN.

-

Urine is collected to quantify PAGN excretion.

-

Plasma ammonia levels are measured at regular intervals to assess the pharmacodynamic effect.[15]

-

-

Safety Monitoring: Adverse events, laboratory parameters, and vital signs are monitored throughout the study.

4.2.2. Study Design for Patients with Cirrhosis and Overt Hepatic Encephalopathy (OHE)

-

Objective: To evaluate the efficacy and safety of OP in hospitalized patients with cirrhosis and OHE.[16]

-

Patient Population: Hospitalized adult patients with cirrhosis, an acute episode of overt HE, and elevated plasma ammonia levels.[16]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2b study.[16]

-

Drug Administration: Patients are randomized to receive either OP (at doses of 10, 15, or 20 g/day based on the severity of liver disease) or a matching placebo via continuous intravenous infusion for 5 days, in addition to standard of care.[16]

-

Efficacy Endpoints: The primary endpoint is the time to a confirmed clinical response, defined as an improvement in the HE stage. Secondary endpoints include changes in plasma ammonia levels.[16]

-

Sample Analysis: Plasma and urine samples are collected to measure levels of ornithine, phenylacetate, PAGN, and ammonia.[3]

Analytical Methods

-

Measurement of Plasma/Urine Metabolites:

-

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[17][18][19][20]

-

Sample Preparation: Plasma samples are typically deproteinized, and internal standards are added for quantification. Urine samples may be diluted before analysis.[18][20]

-

Principle: This technique allows for the sensitive and specific quantification of ornithine, phenylacetate, PAGN, glutamine, and glutamate in biological fluids.[18]

-

-

Measurement of Glutamine Synthetase (GS) and Glutaminase (GA) Activity:

-

Method: Western blotting is used to determine the protein expression of GS and GA in tissue homogenates. Enzymatic activity is measured using endpoint assays.[7]

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Representative experimental workflows for preclinical and clinical studies.

Conclusion

This compound represents a rationally designed therapeutic for the management of hyperammonemia. Its dual mechanism of action, which enhances the synthesis and subsequent excretion of glutamine, provides an effective means of reducing the systemic ammonia burden. Preclinical and clinical data consistently demonstrate the ability of OP to lower plasma ammonia levels and increase the urinary excretion of PAGN. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising therapeutic agent. Further research is warranted to fully elucidate the clinical benefits of OP in various patient populations with hyperammonemia and to explore its potential impact on clinical outcomes such as hepatic encephalopathy.

References

- 1. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-ornithine and phenylacetate synergistically produce sustained reduction in ammonia and brain water in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jvsmedicscorner.com [jvsmedicscorner.com]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. Pharmacokinetics/pharmacodynamics of L-ornithine phenylacetate in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Portal [scholarship.miami.edu]

- 13. Impact of this compound (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Efficacy and Safety of this compound for Treating Overt Hepatic Encephalopathy in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification and determination of phenylacetylglutamine, a major nitrogenous metabolite in plasma of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenylacetylglutamine as a novel biomarker of type 2 diabetes with distal symmetric polyneuropathy by metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Molecular Blueprint of Ornithine Phenylacetate in Nitrogen Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanisms of ornithine phenylacetate (B1230308) (OP) in the management of hyperammonemia. By elucidating its primary and secondary pathways of action, this document serves as a critical resource for researchers engaged in the study of nitrogen metabolism and the development of novel therapeutics for liver disease and urea (B33335) cycle disorders.

Ornithine phenylacetate is a dual-action compound engineered to target key pathways in nitrogen metabolism, offering an alternative route for the excretion of excess nitrogen, particularly in states of liver dysfunction where the urea cycle is compromised.[1][2] Its efficacy lies in the synergistic action of its two components: L-ornithine (B1677492) and phenylacetate.

Primary Molecular Target: The Glutamine Synthetase Pathway

The principal mechanism of this compound revolves around the enzymatic activity of glutamine synthetase (GS).[1][3] L-ornithine serves as a substrate for the synthesis of glutamate (B1630785), which in turn fuels the GS-catalyzed fixation of ammonia (B1221849) to form glutamine, predominantly in skeletal muscle.[1][4][5] This newly synthesized glutamine is then conjugated with phenylacetate to form phenylacetylglutamine (B1677654) (PAGN).[1][4][6] PAGN is a stable, excretable compound that is eliminated through the urine, effectively removing two nitrogen atoms from circulation per molecule.[1] This pathway not only detoxifies ammonia but also prevents a rebound in ammonia levels by sequestering glutamine, thereby inhibiting its breakdown by glutaminase (B10826351).[3][6]

Quantitative Effects on Nitrogen Metabolism

The administration of this compound has been shown to significantly alter the plasma concentrations of key metabolites involved in nitrogen metabolism. The following table summarizes the quantitative data from various preclinical and clinical studies.

| Parameter | Animal Model/Patient Population | Treatment Group | Control Group | Percentage Change | Reference |

| Plasma Ammonia | Cirrhotic Patients with Overt HE | OP (10, 15, or 20 g/day ) | Placebo | Significant reduction (p=0.014 at 3 hours) | [7] |

| Acute Liver Injury/Failure Patients | OP (20g/24h) | OP (3.3 or 6.7g/24h) | Greater decrease in ammonia AUC (p=0.046 and p=0.022) | [8][9] | |

| Cirrhotic Patients after GI Bleeding | OP | Placebo | Significant decrease in Child-Pugh C patients at 36h | [10] | |

| Plasma Glutamine | Bile Duct Ligated (BDL) Rats | OP | Saline | Increased at 30 min post-treatment | [3] |

| Cirrhotic Patients after GI Bleeding | OP | Placebo | Decrease observed | [10] | |

| Urinary Phenylacetylglutamine (PAGN) | Acute Liver Injury/Failure Patients | OP (dose-escalation) | - | Increased with dose, clearance related to creatinine (B1669602) clearance (r=0.831) | [8][9] |

| Cirrhotic Patients with Overt HE | OP (10, 15, or 20 g/day ) | Placebo | 50-60% of administered PAA excreted as PAGN | [7] | |

| Plasma Phenylacetate (PAA) | Acute Liver Injury/Failure Patients | OP (20g/24h) | OP (3.3g/24h) | Target levels (150 µg/ml) achieved vs. below-target (5.0 µg/ml) | [8][9] |

Secondary Molecular Target: The Glycine (B1666218) Conjugation Pathway

A novel and significant secondary pathway for ammonia detoxification by this compound involves the metabolism of glycine.[11] Glycine, an ammoniagenic amino acid, can be conjugated with phenylacetate to form phenylacetylglycine, which is subsequently excreted in the urine.[11][12] This pathway provides an additional route for nitrogen removal and has been shown to be particularly relevant in the context of acute liver failure.[11][13]

Modulation of Gut Glutaminase Activity

In addition to its systemic effects, this compound has been demonstrated to reduce the activity of glutaminase in the gut.[14][15] In liver failure, increased intestinal glutaminase activity contributes significantly to the overall ammonia burden. By inhibiting this enzyme, OP curtails a primary source of ammonia production.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for studying this compound.

Detailed Experimental Protocols

Measurement of Plasma Ammonia and Glutamine

Principle: Ammonia and glutamine levels in plasma can be quantified using enzymatic assays or more advanced techniques like mass spectrometry.

Protocol for Enzymatic Assay:

-

Sample Collection: Collect whole blood in EDTA-containing tubes and immediately place on ice.

-

Plasma Separation: Centrifuge at 2000 x g for 15 minutes at 4°C. Collect the plasma supernatant.

-

Ammonia Quantification:

-

Use a commercially available ammonia assay kit (e.g., based on the glutamate dehydrogenase reaction).[16]

-

In this reaction, glutamate dehydrogenase catalyzes the reductive amination of α-ketoglutarate with NH3 and NADPH to form glutamate and NADP+.

-

The decrease in NADPH absorbance at 340 nm is proportional to the ammonia concentration.

-

-

Glutamine Quantification:

-

Use a commercially available glutamine/glutamate assay kit.

-

Glutamine is first hydrolyzed to glutamate and ammonia by glutaminase.

-

The resulting ammonia is then measured as described above. The glutamine concentration is calculated by subtracting the endogenous ammonia concentration.

-

-

Data Analysis: Standard curves are generated using known concentrations of ammonia and glutamine to calculate the concentrations in the plasma samples.

Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

Perform protein precipitation by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the plasma sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Inject the supernatant into a liquid chromatography system equipped with a suitable column (e.g., HILIC for polar metabolites).

-

Use an appropriate mobile phase gradient to separate ammonia, glutamine, and other metabolites.

-

-

Mass Spectrometry Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for ammonia and glutamine for quantification. Stable isotope-labeled internal standards are used for accurate quantification.[17][18]

-

In Vivo Measurement of Glutamine Synthesis

Principle: Stable isotope tracers, such as 13C-glucose or 15N-ammonia, can be used to measure the rate of glutamine synthesis in vivo using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.[19][20]

Protocol using 13C NMR:

-

Animal Preparation: Anesthetize the animal (e.g., rat) and secure it in an NMR-compatible cradle.

-

Tracer Infusion: Infuse a 13C-labeled substrate, such as [1-13C]glucose, intravenously.

-

NMR Data Acquisition: Acquire 13C NMR spectra from the brain continuously to monitor the incorporation of the 13C label into the C4 position of glutamate and glutamine over time.

-

Data Analysis: The time courses of 13C labeling of glutamate and glutamine are fitted to a mathematical model of brain metabolism to calculate the flux through glutamine synthetase (Vgln).[20]

Conclusion

This compound represents a significant therapeutic advancement for the management of hyperammonemia. Its multifaceted mechanism of action, targeting both glutamine and glycine metabolism for nitrogen removal while also modulating gut ammonia production, underscores its potential as a robust treatment for patients with liver disease and urea cycle disorders. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further research and development in this critical area of medicine.

References

- 1. This compound [benchchem.com]

- 2. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. L-Ornithine phenylacetate (OP): a novel treatment for hyperammonemia and hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. Safety, tolerability, and pharmacokinetics of l-ornithine phenylacetate in patients with acute liver injury/failure and hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of this compound (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. L-Ornithine phenylacetate reduces ammonia in pigs with acute liver failure through phenylacetylglycine formation: a novel ammonia-lowering pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. L-Glutamine Ammonia Assay Kit - Measure L-Glutamine and Ammonia | Megazyme [megazyme.com]

- 17. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Accurate Measurement of the in vivo Ammonium Concentration in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. semanticscholar.org [semanticscholar.org]

In-Vitro Characterization of Ornithine Phenylacetate's Ammonia Scavenging Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, is a critical factor in the pathogenesis of hepatic encephalopathy and certain urea (B33335) cycle disorders. Ornithine Phenylacetate (B1230308) (OP) has emerged as a promising therapeutic agent for the management of hyperammonemia. This technical guide provides an in-depth overview of the in-vitro characterization of OP's ammonia scavenging properties. It details the underlying mechanisms of action, experimental protocols for assessing its efficacy in relevant cell-based models, and analytical methods for the quantification of key metabolites. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of ammonia-lowering therapies.

Introduction: The Challenge of Hyperammonemia

Ammonia is a neurotoxic compound that is primarily produced in the gut and metabolized by the liver into urea.[1] In instances of liver failure or genetic defects in the urea cycle, ammonia accumulates in the circulation, leading to severe neurological complications.[2] The brain is particularly vulnerable to the toxic effects of ammonia, with astrocytes being the primary cell type affected.[3][4] Ammonia-induced astrocyte swelling is a key contributor to the cerebral edema observed in acute liver failure.[3] Consequently, therapeutic strategies aimed at reducing systemic ammonia levels are of paramount importance.

Ornithine Phenylacetate is a dual-component drug designed to target two key pathways in ammonia detoxification.[5][6] L-ornithine serves as a substrate for glutamine synthetase, an enzyme that converts glutamate (B1630785) and ammonia into glutamine, primarily in skeletal muscle and the brain.[5][7] Phenylacetate provides an alternative pathway for nitrogen disposal by conjugating with glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is then excreted in the urine.[8][9] A novel, additional pathway involving the conjugation of phenylacetate with glycine (B1666218) to form phenylacetylglycine (PAGly) has also been identified as a significant contributor to ammonia reduction.[10]

Mechanisms of Action: A Two-Pronged Approach to Ammonia Scavenging

The ammonia-lowering effect of this compound is attributed to the synergistic action of its two components, L-ornithine and phenylacetate. In-vitro studies are crucial for elucidating the specific cellular and molecular mechanisms involved.

L-Ornithine and the Stimulation of Glutamine Synthesis

L-ornithine plays a pivotal role in the intracellular detoxification of ammonia by stimulating the activity of glutamine synthetase (GS).[5][7] This enzyme catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. In conditions of hyperammonemia, the capacity of the urea cycle is overwhelmed, and extrahepatic tissues, particularly skeletal muscle, become important sites for ammonia removal via GS.[5][6]

Phenylacetate and the Alternative Pathway for Nitrogen Excretion

Phenylacetate acts as a nitrogen scavenger by providing an alternative route for the excretion of waste nitrogen.[8][9] It conjugates with glutamine, the product of GS activity, to form phenylacetylglutamine (PAGN).[8] This reaction is catalyzed by the enzyme phenylacetyl-CoA:glutamine N-acyltransferase. PAGN is a non-toxic, water-soluble compound that is readily excreted by the kidneys, effectively removing two nitrogen atoms from the body.[8]

Furthermore, studies have revealed that phenylacetate can also conjugate with glycine to form phenylacetylglycine (PAGly).[10] This pathway represents another significant mechanism for ammonia detoxification, particularly in the context of acute liver failure where glycine levels can be elevated.[10]

In-Vitro Models for Characterizing this compound

To investigate the ammonia scavenging properties of OP in a controlled laboratory setting, several in-vitro models can be employed. These models allow for the detailed examination of cellular responses and metabolic pathways in the presence of elevated ammonia levels and the therapeutic intervention.

Primary Hepatocyte Cultures

Primary hepatocytes are a gold-standard in-vitro model for studying liver-specific functions, including ammonia metabolism.[11] These cells can be isolated from animal or human liver tissue and cultured as monolayers or in more complex 3D structures.[11] Hyperammonemia can be induced in these cultures by the addition of ammonium (B1175870) chloride (NH₄Cl) to the culture medium.[6][11]

Primary Astrocyte Cultures

Given the central role of astrocytes in ammonia neurotoxicity, primary astrocyte cultures are an indispensable tool for studying the effects of hyperammonemia on the brain and the protective potential of ammonia-lowering agents.[3][4] These cultures are typically derived from the cerebral cortices of neonatal rodents.[3] Similar to hepatocyte cultures, hyperammonemia is induced by exposing the cells to elevated concentrations of ammonium chloride.[3]

Hepatoma Cell Lines

While primary cells offer high physiological relevance, hepatoma cell lines such as HepG2 and BNL CL.2 provide a more readily available and reproducible model for initial screening and mechanistic studies.[11] These cell lines retain some of the metabolic capabilities of primary hepatocytes, including the ability to metabolize ammonia.[11]

Experimental Protocols for In-Vitro Characterization

The following sections outline detailed methodologies for key in-vitro experiments to characterize the ammonia scavenging properties of this compound.

General Cell Culture and Induction of Hyperammonemia

-

Cell Seeding: Plate primary hepatocytes, astrocytes, or hepatoma cell lines at a predetermined density in appropriate culture vessels (e.g., 6-well or 24-well plates) and culture in standard growth medium until they reach the desired confluency.

-

Induction of Hyperammonemia: To mimic hyperammonemic conditions, replace the standard culture medium with a medium containing a specific concentration of ammonium chloride (NH₄Cl). The concentration of NH₄Cl should be optimized for the specific cell type and experimental question, with concentrations typically ranging from 1 to 10 mM.[3][11]

-

Treatment with this compound: Simultaneously with or after the induction of hyperammonemia, treat the cells with varying concentrations of this compound. A dose-response study is recommended to determine the optimal effective concentration.

Ammonia Quantification Assay

The primary endpoint for assessing the efficacy of OP is the measurement of ammonia concentration in the cell culture supernatant.

-

Sample Collection: At designated time points after treatment, collect aliquots of the cell culture medium.

-

Ammonia Measurement: Quantify the ammonia concentration using a commercially available ammonia assay kit or a validated analytical method. Common methods include:

-

Enzymatic Assays: These assays are often based on the glutamate dehydrogenase reaction, where the oxidation of NADPH to NADP+ is proportional to the ammonia concentration and can be measured spectrophotometrically.[8]

-

Colorimetric Assays: The Berthelot reaction, which produces a colored indophenol (B113434) blue compound in the presence of ammonia, is another widely used method.[12]

-

Ion-Selective Electrodes: These electrodes provide a direct potentiometric measurement of ammonia in aqueous solutions.[13]

-

Glutamine Synthetase Activity Assay

To confirm the mechanism of action of the ornithine component, the activity of glutamine synthetase can be measured in cell lysates.

-

Cell Lysis: After the treatment period, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Activity Measurement: Determine the glutamine synthetase activity using a commercial assay kit. These kits typically measure the production of ADP or γ-glutamylhydroxamate, which are products of the GS-catalyzed reaction.[14][15] The activity is usually measured colorimetrically or fluorometrically.

Quantification of Phenylacetylglutamine (PAGN) and Phenylacetylglycine (PAGly) Formation

The formation of PAGN and PAGly in the cell culture medium is a direct measure of the phenylacetate component's efficacy.

-

Sample Preparation: Collect the cell culture supernatant and perform a sample clean-up step, such as solid-phase extraction, to remove interfering substances.

-

LC-MS/MS Analysis: Quantify the concentrations of PAGN and PAGly using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][16] This technique offers high sensitivity and specificity for the detection and quantification of these metabolites.

Quantification of Ornithine and Phenylacetate

To understand the pharmacokinetics of OP in the in-vitro system, the concentrations of ornithine and phenylacetate in the cell culture medium can be measured over time.

-

Sample Preparation: Similar to PAGN and PAGly analysis, prepare the cell culture supernatant for analysis.

-

LC-MS/MS Analysis: Utilize a validated LC-MS/MS method for the simultaneous quantification of ornithine and phenylacetate.[8][17]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In-Vitro Ammonia Reduction by this compound in Hyperammonemic Hepatocytes

| Treatment Group | Ammonia Concentration (µM) | % Ammonia Reduction |

| Control (No NH₄Cl) | Baseline | N/A |

| Hyperammonemia (NH₄Cl) | High | 0% |

| OP (Low Dose) + NH₄Cl | Reduced | Calculated |

| OP (Mid Dose) + NH₄Cl | Reduced | Calculated |

| OP (High Dose) + NH₄Cl | Reduced | Calculated |

Table 2: Effect of this compound on Glutamine Synthetase Activity in Astrocytes

| Treatment Group | Glutamine Synthetase Activity (U/mg protein) | Fold Change vs. Hyperammonemia |

| Control | Baseline | N/A |

| Hyperammonemia | Baseline | 1.0 |

| OP + Hyperammonemia | Increased | Calculated |

Table 3: In-Vitro Formation of Phenylacetylglutamine (PAGN) and Phenylacetylglycine (PAGly)

| Treatment Group | PAGN Concentration (µM) | PAGly Concentration (µM) |

| Control | Not Detected | Not Detected |

| OP | Detected | Detected |

Table 4: In-Vitro Pharmacokinetics of Ornithine and Phenylacetate

| Time Point | Ornithine Concentration (µM) | Phenylacetate Concentration (µM) |

| 0 hr | Initial Concentration | Initial Concentration |

| 6 hr | Measured Concentration | Measured Concentration |

| 12 hr | Measured Concentration | Measured Concentration |

| 24 hr | Measured Concentration | Measured Concentration |

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows described in this guide.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Identification and determination of phenylacetylglutamine, a major nitrogenous metabolite in plasma of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ammonia-induced astrocyte swelling in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary cultures of astrocytes: Their value in understanding astrocytes in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hyperammonemia induces programmed liver cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of this compound (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. L-ornithine and phenylacetate synergistically produce sustained reduction in ammonia and brain water in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assay for glutamine synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Ornithine Phenylacetate: A Technical Guide to its Pharmacological Profile and Primary Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornithine Phenylacetate (B1230308) (OPA) is an investigational drug developed as an ammonia (B1221849) scavenger for the treatment of hyperammonemia and its neurological consequences, such as hepatic encephalopathy (HE).[1][2] This technical guide provides a comprehensive overview of the pharmacological profile and primary mechanism of action of OPA, with a focus on quantitative data, experimental methodologies, and visual representations of its functional pathways.

Pharmacological Profile

Ornithine Phenylacetate is a salt comprised of two active moieties: L-ornithine (B1677492) and phenylacetate.[3][4] Administered intravenously, it is designed to lower elevated blood ammonia levels, a key factor in the pathogenesis of HE in patients with liver disease.[5][6]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of plasma ammonia concentrations.[7][8] This is achieved through a dual mechanism of action that leverages the synergistic effects of its two components.[2][9] L-ornithine stimulates the synthesis of glutamine from ammonia in skeletal muscle, while phenylacetate conjugates with this newly formed glutamine to create phenylacetylglutamine (B1677654) (PAGN), which is then excreted by the kidneys.[2][4][10] This process provides an alternative pathway for the disposal of waste nitrogen.[2] Studies have shown that OPA treatment is associated with increased glutamine synthetase activity in muscle and reduced glutaminase (B10826351) activity in the gut, further contributing to its ammonia-lowering effects.[5][11] In preclinical models of acute liver failure, OPA has been shown to attenuate increases in both arterial and brain ammonia levels, prevent intracranial hypertension, and reduce brain edema.[2][9]

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated in patients with acute liver injury/failure and in those with cirrhosis and overt hepatic encephalopathy.[3][7] Following intravenous administration, OPA dissociates into ornithine and phenylacetic acid (PAA).[12] PAA exhibits dose-dependent pharmacokinetics, with plasma concentrations increasing with higher doses of OPA.[7][8] The primary metabolite of PAA is phenylacetylglutamine (PAGN), which is excreted in the urine.[7][8] Urinary excretion of PAGN accounts for approximately 50-60% of the administered PAA across different doses.[7][12]

Primary Mechanism of Action

The primary mechanism of action of this compound is the synergistic removal of ammonia from the circulation through two distinct but complementary pathways:

-